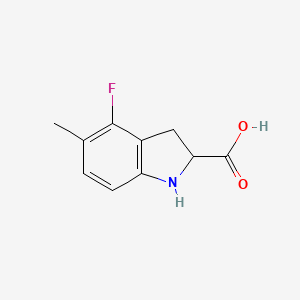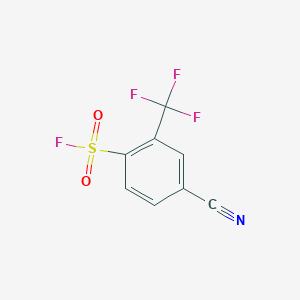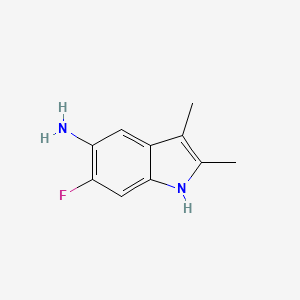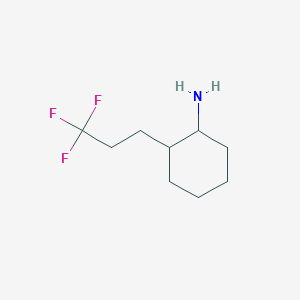
Ethyl(2-fluoroethyl)(2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-fluoroethyl)(2-methylpropyl)amine is an organic compound with the molecular formula C8H18FN It is a secondary amine, characterized by the presence of an ethyl group, a 2-fluoroethyl group, and a 2-methylpropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-fluoroethyl)(2-methylpropyl)amine typically involves the reaction of 2-fluoroethylamine with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-fluoroethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Simpler amines and hydrocarbons.
Substitution: Various substituted amines and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-fluoroethyl)(2-methylpropyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl(2-fluoroethyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can influence various biochemical pathways, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl(2-fluoroethyl)(2-methylpropyl)amine can be compared with other similar compounds such as:
Ethyl(2-methylpropyl)amine: Lacks the fluoroethyl group, resulting in different chemical properties and reactivity.
(2-Fluoroethyl)(methyl)amine: Contains a methyl group instead of the 2-methylpropyl group, leading to variations in steric and electronic effects.
N-Ethyl-N-methyl-2-fluoroethylamine: Similar structure but with different alkyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H18FN |
|---|---|
Molekulargewicht |
147.23 g/mol |
IUPAC-Name |
N-ethyl-N-(2-fluoroethyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H18FN/c1-4-10(6-5-9)7-8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PHFSVHNPQSHKME-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCF)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)


![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)

![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)


